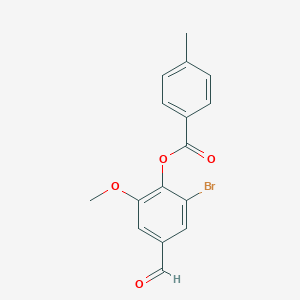
2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate
概要
説明
2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate is an organic compound with the molecular formula C16H13BrO4 and a molecular weight of 349.18 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxy group attached to a phenyl ring, which is further esterified with 4-methylbenzoic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate typically involves the esterification of 2-Bromo-4-formyl-6-methoxyphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as triethylamine.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-Bromo-4-hydroxymethyl-6-methoxyphenyl 4-methylbenzoate.
Oxidation: Formation of 2-Bromo-4-carboxy-6-methoxyphenyl 4-methylbenzoate.
科学的研究の応用
2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2-Bromo-4-formylphenyl 4-methylbenzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Bromo-4-methoxyphenyl 4-methylbenzoate: Lacks the formyl group, which may alter its chemical properties and applications.
4-Formyl-6-methoxyphenyl 4-methylbenzoate: Lacks the bromine atom, which may influence its nucleophilic substitution reactions.
Uniqueness
2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom, formyl group, and methoxy group allows for diverse chemical transformations and applications in various fields .
特性
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO4/c1-10-3-5-12(6-4-10)16(19)21-15-13(17)7-11(9-18)8-14(15)20-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBXDTBOENCIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(3-ethoxy-2-hydroxybenzylidene)amino]phenyl}benzamide](/img/structure/B400597.png)
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B400599.png)

![N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-2-pyrrolidin-1-ylacetamide](/img/structure/B400602.png)
![4-(4-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3-bromobenzoate](/img/structure/B400604.png)
![4-tert-butyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400606.png)
![N-[3-({3,5-bisnitrobenzoyl}amino)phenyl]-2-furamide](/img/structure/B400607.png)
![Prop-2-enyl 6-methyl-4-[2-(propyloxy)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B400609.png)
![3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide](/img/structure/B400610.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-3-nitrobenzohydrazide](/img/structure/B400613.png)
![3-nitro-N'-[(1-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B400614.png)

![4-bromo-N'-{[5-(3-chlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B400617.png)
![3-(3-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-2H-chromen-2-one](/img/structure/B400618.png)
